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  • Product: 2-Ethyl-5-fluoroaniline
  • CAS: 1369899-15-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Ethyl-5-fluoroaniline

Executive Summary This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions on 2-Ethyl-5-fluoroaniline. Designed for researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions on 2-Ethyl-5-fluoroaniline. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the complex interplay of electronic and steric factors that govern the regioselectivity of this trisubstituted aniline derivative. We will explore the directing effects of the powerful activating amino group, the deactivating yet ortho-, para-directing fluorine atom, and the sterically hindering ethyl group. Through a detailed examination of halogenation, nitration, and sulfonation, this guide offers predictive insights and practical, field-proven protocols to enable precise synthetic control over this versatile chemical scaffold.

Introduction: The Strategic Importance of 2-Ethyl-5-fluoroaniline

2-Ethyl-5-fluoroaniline is a highly functionalized aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a potent electron-donating group (-NH2), a halogen (-F), and an alkyl group (-CH2CH3)—presents both a challenge and an opportunity in synthetic design. Understanding the principles that dictate its reactivity in electrophilic aromatic substitution is paramount for leveraging this substrate to its full potential. This guide will dissect these principles to provide a predictive framework for its synthetic transformations.

Fundamentals of Electrophilic Aromatic Substitution on Anilines

Electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the direct functionalization of aromatic rings.[1][2] In this reaction, an electrophile (E+) replaces a hydrogen atom on the aromatic ring. The mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity.[1][3]

For aniline and its derivatives, the amino group (-NH2) is a powerful activating group.[4][5] It donates its lone pair of electrons into the benzene ring through resonance, significantly increasing the ring's nucleophilicity and making it much more reactive than benzene.[4][5][6] This electron donation preferentially increases the electron density at the ortho and para positions, making the amino group a strong ortho-, para-director.[4][7]

Analysis of Substituent Effects in 2-Ethyl-5-fluoroaniline

The regiochemical outcome of EAS on 2-Ethyl-5-fluoroaniline is determined by the cumulative influence of its three substituents. The directing effects are not merely additive; they are a complex interplay of resonance, induction, and steric hindrance.

  • Amino Group (-NH2 at C1): As the most powerful activating group on the ring, the amino group's directing effect is paramount.[8] It strongly activates the positions ortho (C2, C6) and para (C4) to itself.

  • Fluorine Atom (-F at C5): Halogens, including fluorine, exhibit a dual electronic nature. They are deactivating via the inductive effect (electronegativity) but are ortho-, para-directors due to resonance donation of their lone pairs.[9] While fluorine is the most electronegative halogen, its reactivity in EAS is often surprisingly high, sometimes approaching that of benzene itself.[10][11] The fluorine at C5 directs towards its ortho positions (C4, C6) and its para position (C2).

  • Ethyl Group (-CH2CH3 at C2): Alkyl groups are weak activating groups through an inductive effect and hyperconjugation. They are also ortho-, para-directors. The ethyl group at C2 directs towards its ortho positions (C1, C3) and its para position (C5). Furthermore, the ethyl group exerts a significant steric effect , hindering access to the adjacent C3 and, to a lesser extent, the C1 position.[12][13]

Predicting Regioselectivity: A Consensus Approach

To predict the most likely site of substitution, we must analyze the directing vectors of each group and consider both electronic activation and steric hindrance.

PositionActivation by -NH2 (C1)Activation by -F (C5)Activation by -Et (C2)Steric HindrancePredicted Reactivity
C3 Meta (Deactivated)Meta (Deactivated)Ortho (Activated)High (Adjacent to -Et)Very Low
C4 Para (Strongly Activated)Ortho (Activated)Meta (Deactivated)LowModerate
C6 Ortho (Strongly Activated)Ortho (Activated)Para (Activated)Moderate (Adjacent to -Et)Highest

G sub 2-Ethyl-5-fluoroaniline C1 C1-NH2 C2 C2-Et C4 C4-H C6 C6-H C3 C3-H C2->C3 Steric Block C5 C5-F

Figure 1. A vectorial analysis of directing effects on 2-Ethyl-5-fluoroaniline.

Case Studies: Common Electrophilic Aromatic Substitution Reactions

Halogenation (e.g., Bromination)

Anilines are so highly activated that halogenation, particularly bromination, often occurs rapidly without a Lewis acid catalyst and can lead to polysubstitution.[4][7][14] For 2-Ethyl-5-fluoroaniline, the reaction with bromine water or N-bromosuccinimide (NBS) in a polar solvent is expected to proceed readily.

  • Predicted Major Product: 6-Bromo-2-ethyl-5-fluoroaniline.

  • Predicted Minor Product: 4-Bromo-2-ethyl-5-fluoroaniline.

  • Causality: The extreme activation by the -NH2 group makes the reaction difficult to stop at monosubstitution.[14] However, the substitution pattern of the starting material blocks two of the three most activated positions (C2, C4, C6 relative to a simple aniline), which naturally favors monosubstitution at the remaining C6 position. To achieve high selectivity for the monobromo product, controlling stoichiometry and reaction temperature is critical. Using a milder brominating agent like NBS can provide better control than elemental bromine.

  • System Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Ethyl-5-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile at 0 °C.

  • Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the major and minor isomers.

Nitration

The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH3+), which is a powerful deactivating, meta-directing group.[4][15] Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the aniline ring.[16]

Solution: Acyl Protection. To circumvent these issues, the amino group must be protected, typically as an acetamide (-NHCOCH3).[16][17] This is achieved by reacting the aniline with acetic anhydride. The resulting acetamido group is still an activating, ortho-, para-director, but it is significantly less powerful than the amino group, which prevents oxidation and allows for controlled monosubstitution. The directing effects within the protected molecule remain qualitatively the same, pointing to C6 as the primary site of substitution.

Figure 2. Workflow for the controlled nitration of 2-Ethyl-5-fluoroaniline.

  • Protection: To a solution of 2-Ethyl-5-fluoroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) and stir at room temperature for 1 hour. Pour the mixture into water to precipitate the acetanilide, filter, and dry.

  • Nitration: Add the dried N-(2-ethyl-5-fluorophenyl)acetamide to concentrated sulfuric acid at 0 °C. To this solution, add a cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, keeping the temperature below 5 °C.

  • Reaction & Workup: Stir the reaction at 0-5 °C for 2 hours. Carefully pour the reaction mixture onto crushed ice. The nitrated acetanilide will precipitate. Filter the solid, wash with cold water until neutral, and dry.

  • Deprotection: Reflux the nitrated acetanilide in a mixture of aqueous HCl and ethanol until TLC analysis shows complete conversion back to the free amine.

  • Isolation: Cool the solution, neutralize with a base (e.g., NaOH) to precipitate the product, filter, and purify by recrystallization or column chromatography.

Sulfonation

Sulfonation of anilines with concentrated sulfuric acid typically requires heating.[4][18] The reaction proceeds via the anilinium hydrogen sulfate salt to form the sulfonic acid. The reaction is reversible, which can be exploited for synthetic purposes.[19][20] Under kinetic control (lower temperatures), substitution is favored at the para position (C4 in this case), while under thermodynamic control (higher temperatures), the more sterically stable isomer is favored. Given the substitution pattern, the C6 position is the likely product under most conditions.

  • Predicted Product: 2-Amino-3-ethyl-4-fluorobenzenesulfonic acid.

  • Causality: The amino group is protonated to -NH3+, which directs the incoming electrophile (SO3) to the meta positions (C3 and C5). C5 is blocked by fluorine. C3 is sterically hindered by the ethyl group. However, a key intermediate in aniline sulfonation is the N-phenylsulfamic acid, which then rearranges upon heating to the para-aminobenzenesulfonic acid. In this substrate, rearrangement to the position para to the amine (C4) is a strong possibility. The final product distribution can be sensitive to reaction temperature and time.

  • Salt Formation: Add 2-Ethyl-5-fluoroaniline (1.0 eq) carefully to concentrated sulfuric acid (3.0 eq) with cooling.

  • Reaction: Heat the resulting anilinium sulfate salt in an oil bath at 180-190 °C for 4-5 hours.

  • Monitoring: Monitor the reaction by taking a small aliquot, diluting it in water, neutralizing it, and analyzing by TLC.

  • Isolation: Cool the reaction mixture and pour it into cold water. The sulfonic acid product, which exists as a zwitterion (sulfanilic acid analogue), will precipitate.

  • Purification: Filter the solid product and recrystallize from hot water.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful with anilines.[21] The lone pair on the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl3).[22][23][24] This forms a complex that deactivates the ring even more strongly than a nitro group, preventing the electrophilic substitution from occurring.[16] While protecting the amine as an acetanilide can sometimes allow Friedel-Crafts acylation to proceed, the deactivating effect of the acyl group often makes the reaction sluggish.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Polysubstitution Reagents too reactive; high concentration; elevated temperature.Use a milder reagent (e.g., NBS instead of Br2). Use a protecting group to moderate reactivity. Ensure slow, dropwise addition of the electrophile at low temperature.
No Reaction Deactivation of the ring (e.g., protonation in strong acid); insufficient catalyst activity.For nitration/sulfonation, ensure proper protection of the amine. For Friedel-Crafts, this substrate is generally unsuitable.
Oxidation/Degradation Harsh reaction conditions (e.g., direct nitration of the free amine).Always protect the amine group as an acetanilide prior to nitration.
Poor Regioselectivity Competing directing effects; steric hindrance influencing product ratio.Modify the protecting group to alter its steric bulk. Adjust reaction temperature to favor kinetic vs. thermodynamic products in reversible reactions like sulfonation.

Conclusion

The electrophilic aromatic substitution of 2-Ethyl-5-fluoroaniline is a nuanced process governed by a hierarchy of substituent effects. The powerful ortho-, para-directing amino group is the primary determinant of regioselectivity, with strong electronic activation favoring substitution at the C6 position. This is further supported by the directing effects of the fluorine and ethyl substituents. However, steric hindrance from the ethyl group and the potential for side reactions, particularly during nitration, necessitate careful strategic planning. By employing protective group chemistry and precisely controlling reaction conditions, researchers can effectively harness the reactivity of this substrate to achieve desired synthetic outcomes, paving the way for the development of novel pharmaceuticals and advanced materials.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Quora. (2020). Why does aniline not undergo Friedel-Crafts RXN?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • YouTube. (2019). Q.Why aniline doesn't undergo fridel crafts reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • YouTube. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]

  • Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA2367364C - Process for nitrating aniline derivatives.

Sources

Exploratory

Acidity and basicity of 2-Ethyl-5-fluoroaniline

An In-Depth Technical Guide to the Acid-Base Properties of 2-Ethyl-5-fluoroaniline for Pharmaceutical Research Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acid-Base Properties of 2-Ethyl-5-fluoroaniline for Pharmaceutical Research

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, metabolic stability, and target binding affinity. This guide provides a comprehensive analysis of the acidity and basicity of 2-Ethyl-5-fluoroaniline, a substituted aniline scaffold of interest in medicinal chemistry. We dissect the complex interplay of electronic and steric effects imparted by the ortho-ethyl and meta-fluoro substituents, which collaboratively modulate the electron density on the aniline nitrogen. This document explores the theoretical underpinnings of these effects, predicts the compound's basicity relative to parent aniline, and provides a rigorous, field-proven experimental protocol for its empirical determination via potentiometric titration. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to rationalize structure-property relationships and make informed decisions in molecular design.

The Foundational Role of pKa in Drug Development

In the journey of a drug from administration to its molecular target, the compound must navigate a series of physiological environments with varying pH, including the stomach (pH 1.5-3.5), intestines (pH 6.0-7.4), and blood plasma (pH ~7.4). The ionization state of a molecule, dictated by its pKa, governs its ability to cross biological membranes, dissolve in aqueous media, and interact with protein targets. For an amine-containing compound like 2-Ethyl-5-fluoroaniline, the basicity of the nitrogen lone pair determines the extent of protonation at a given pH. This equilibrium is fundamental to the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. An accurate understanding and, when necessary, empirical measurement of pKa are therefore not merely academic exercises but essential components of a self-validating drug development pipeline.

Theoretical Framework: The Basicity of Substituted Anilines

Aniline, the parent compound, is a significantly weaker base than aliphatic amines. The pKa of its conjugate acid, the anilinium ion, is approximately 4.6.[1] This reduced basicity stems from the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which stabilizes the neutral base but is lost upon protonation.[2] The availability of this lone pair for donation to a proton can be further modulated by substituents on the aromatic ring.[3]

  • Electron-Donating Groups (EDGs) , such as alkyl groups, increase the electron density on the ring and, by extension, on the nitrogen atom. This enhances the availability of the lone pair, making the aniline derivative more basic.[4][5][6][7]

  • Electron-Withdrawing Groups (EWGs) , such as halogens or nitro groups, pull electron density away from the ring and the nitrogen atom.[8] This destabilizes the conjugate acid and reduces the availability of the lone pair, rendering the aniline derivative less basic.[1][4][7]

The final basicity of a substituted aniline is a vector sum of these competing inductive and resonance effects, further complicated by steric influences.

Dissecting Substituent Effects in 2-Ethyl-5-fluoroaniline

The acid-base character of 2-Ethyl-5-fluoroaniline is determined by the combined influence of its two substituents, positioned ortho and meta to the amino group.

The Ortho-Ethyl Group: A Conflict of Induction and Sterics

An ethyl group is classically considered an EDG through an inductive effect (+I), pushing electron density towards the ring and increasing basicity. However, its placement at the ortho position introduces a powerful countervailing force known as the "ortho effect." This phenomenon, primarily driven by steric hindrance, makes most ortho-substituted anilines weaker bases than their para-isomers or even aniline itself.[4][9]

The causality is twofold:

  • Steric Inhibition of Solvation: Upon protonation, the -NH2 group becomes a bulky -NH3+ cation. An adjacent ortho-substituent, like an ethyl group, sterically hinders the ability of solvent molecules (e.g., water) to approach and stabilize this positive charge through solvation.[10] This destabilization of the conjugate acid shifts the equilibrium away from the protonated form, manifesting as weaker basicity.

  • Steric Inhibition of Resonance (SIR): While less pronounced for a small amino group, a bulky ortho group can, in some cases, force the amino group out of the plane of the aromatic ring. This would disrupt the delocalization of the nitrogen lone pair into the ring, which would normally increase basicity. However, for 2-ethylaniline, the primary contributor to the ortho effect is the inhibition of solvation.

Therefore, the base-weakening steric effect of the ortho-ethyl group is expected to dominate over its base-strengthening inductive effect.

The Meta-Fluoro Group: The Dominance of Induction

Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I).[1][4] This effect strongly pulls electron density away from the aromatic ring and the amino group, significantly reducing basicity.

While fluorine also possesses lone pairs that can be donated to the ring via a resonance or mesomeric effect (+M), two factors diminish its impact in this specific molecule:

  • Positional Ineffectiveness: The +M effect operates most strongly at the ortho and para positions. From the meta position, it cannot directly delocalize electron density onto the carbon atom bearing the amino group.

  • Inductive Dominance of Halogens: For halogens, the inductive effect is generally considered to be the dominant electronic factor influencing the basicity of anilines.[11]

Consequently, the meta-fluoro group acts as a strong base-weakening substituent.

Predicted Basicity and Acidity of 2-Ethyl-5-fluoroaniline

Synthesizing the individual substituent effects leads to a clear prediction. The ortho-ethyl group is anticipated to decrease basicity due to the overriding steric ortho effect. The meta-fluoro group will also decrease basicity due to its powerful inductive electron withdrawal. With both substituents acting to reduce the electron density and availability of the nitrogen lone pair, 2-Ethyl-5-fluoroaniline is predicted to be a substantially weaker base than aniline (pKa of conjugate acid ≈ 4.6).

For context, the pKa of the conjugate acid of 2-fluoroaniline is approximately 3.2.[12][13] The addition of the ortho-ethyl group, with its associated steric hindrance, is likely to decrease the basicity even further. Therefore, a predicted pKa for the conjugate acid of 2-Ethyl-5-fluoroaniline would be in the range of 2.5 - 3.0 .

The relationship between these structural features and the resulting basicity is illustrated below.

G cluster_mol Molecular Structure & Substituents Mol 2-Ethyl-5-fluoroaniline NH2 Amino Group (-NH2) Basicity Center Ethyl Ortho-Ethyl Group Fluoro Meta-Fluoro Group Inductive_E +I Inductive Effect (Base Strengthening) Ethyl->Inductive_E Electronic Effect Steric_E Ortho Effect (Steric) (Base Weakening) Ethyl->Steric_E Dominant Effect Inductive_F -I Inductive Effect (Base Weakening) Fluoro->Inductive_F Dominant Effect Overall Predicted Overall Basicity: Significantly Weaker than Aniline Inductive_E->Overall Combined Influence Steric_E->Overall Combined Influence Inductive_F->Overall Combined Influence

Caption: Interplay of substituent effects on the basicity of 2-Ethyl-5-fluoroaniline.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the predicted pKa, a potentiometric titration is the gold-standard method.[14] This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is determined from the midpoint of the resulting titration curve.

Causality Behind Experimental Choices
  • Analyte Preparation: The analyte is first dissolved in a suitable solvent (e.g., methanol or ethanol) before dilution with water to ensure complete dissolution of the typically organic molecule. It is then protonated with a stoichiometric excess of a strong acid (HCl) to ensure the titration begins with the fully protonated anilinium species.

  • Titrant: A strong base (NaOH) of accurately known concentration is used as the titrant to ensure a sharp and clear inflection point at the equivalence point.

  • Instrumentation: A calibrated pH meter with a suitable electrode is critical for accurate pH measurements, which form the core data of the experiment.

  • Inert Atmosphere: Performing the titration under an inert gas like nitrogen or argon prevents the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the accurate determination of the equivalence point.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Titrant (0.1 M NaOH): Accurately prepare and standardize a ~0.1 M sodium hydroxide solution against a primary standard (e.g., potassium hydrogen phthalate, KHP).

    • Analyte Solution: Accurately weigh approximately 0.5 mmol of 2-Ethyl-5-fluoroaniline into a 100 mL beaker. Dissolve in 25 mL of methanol. Add 25 mL of deionized water.

    • Acidification: Add 1.0 equivalent of 0.1 M HCl to the analyte solution to fully protonate the aniline. For 0.5 mmol of analyte, this would be 5.0 mL of 0.1 M HCl.

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse a calibrated pH electrode and a temperature probe into the solution, ensuring the stir bar will not strike them.

    • Position the tip of the burette containing the standardized 0.1 M NaOH below the surface of the solution.

    • Gently bubble nitrogen gas through the solution or maintain a nitrogen blanket over the surface.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Decrease the increment size (e.g., to 0.05 mL) as you approach the equivalence point (the region of most rapid pH change).

    • Continue the titration well past the equivalence point until the pH begins to plateau.

Data Analysis
  • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

  • Determine the equivalence point (Veq), which is the volume of NaOH at the inflection point of the curve. This can be found most accurately by plotting the first derivative (ΔpH/ΔV) against the average volume; the peak of this plot is Veq.

  • The pKa of the conjugate acid is the pH at the half-equivalence point.

    • pKa = pH at (Veq / 2)

The workflow for this experimental determination is visualized below.

G prep 1. Solution Preparation - Standardize 0.1M NaOH - Dissolve Analyte - Acidify with 1.0 eq. HCl setup 2. Titration Setup - Calibrated pH meter - Magnetic Stirrer - N2 Atmosphere prep->setup Proceed to titrate 3. Titration - Add NaOH in increments - Record (Volume, pH) data - Refine increments near Veq setup->titrate Begin plot 4. Data Plotting - Graph pH vs. Volume NaOH titrate->plot Generate Data For analyze 5. Analysis - Determine Equivalence Point (Veq) from 1st derivative plot plot->analyze Input to pka 6. pKa Determination pKa = pH at Veq/2 analyze->pka Calculate

Caption: Experimental workflow for the potentiometric determination of pKa.

Data Summary

This table summarizes the known pKa values of relevant parent compounds and provides the predicted value for the target molecule, which would be populated with experimental data following the protocol above.

CompoundSubstituent(s)pKa of Conjugate AcidRationale for Basicity
AnilineNone~4.6[1]Baseline; lone pair delocalized in ring.
2-Ethylaniline2-Ethyl~4.4Weakly base-weakening; steric ortho effect dominates over +I effect.
3-Fluoroaniline3-Fluoro~3.5Base-weakening; strong -I effect from meta position.
2-Ethyl-5-fluoroaniline 2-Ethyl, 5-Fluoro ~2.5 - 3.0 (Predicted) Strongly base-weakening; combination of steric ortho effect and strong -I effect.

Conclusion for the Drug Development Professional

The analysis of 2-Ethyl-5-fluoroaniline reveals a molecule whose basicity is significantly suppressed compared to aniline. The combination of a sterically hindering ortho-ethyl group and a powerfully electron-withdrawing meta-fluoro group results in a predicted pKa of its conjugate acid between 2.5 and 3.0. This low pKa has critical implications for drug design:

  • Solubility: At physiological pH (~7.4), the compound will exist almost exclusively in its neutral, unprotonated form. This may favor membrane permeability but could lead to poor aqueous solubility, potentially requiring formulation strategies to overcome.

  • Target Binding: If a protonated amine is required for a key salt-bridge interaction with the biological target (e.g., an aspartate or glutamate residue), this compound may exhibit weak binding affinity, as it will be difficult to protonate under physiological conditions.

This guide underscores the necessity of integrating theoretical structure-property analysis with rigorous experimental validation. By understanding the causal links between molecular structure and acid-base properties, researchers can more effectively design and select compounds with optimized ADME profiles, accelerating the journey from chemical scaffold to viable drug candidate.

References

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?[Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. [Link]

  • Effect of Substituents on the Basicity of Anilines. (2020). YouTube. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?[Link]

  • Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. [Link]

  • Koll, A., & Sobczyk, L. (1981). Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Canadian Journal of Chemistry.
  • Allen. (n.d.). Electron withdrawing group on aniline makes it less/more basic. [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. [Link]

  • Doubtnut. (2023). A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance...[Link]

  • Filo. (2025). The order of basicity of the following substituted anilines is...[Link]

  • Discussion Forum. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline...[Link]

  • PubChem. (n.d.). 2-Fluoroaniline. [Link]

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Protocols & Analytical Methods

Method

The Strategic Deployment of 2-Ethyl-5-fluoroaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value Proposition of a Strategically Substituted Aniline Scaffold In the landscape of contemporary drug discovery, the selection of starting materials is a critical determinant of a program's success. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Strategically Substituted Aniline Scaffold

In the landscape of contemporary drug discovery, the selection of starting materials is a critical determinant of a program's success. The aniline scaffold, a venerable building block, remains a cornerstone in the synthesis of a vast array of therapeutic agents. However, the nuanced art of medicinal chemistry lies in the strategic substitution of these core structures to exquisitely tailor their physicochemical and pharmacological properties. 2-Ethyl-5-fluoroaniline emerges as a building block of significant interest, offering a unique combination of substituents that can be leveraged to overcome common challenges in drug design, particularly in the realm of kinase inhibitors and other targeted therapies.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions with protein targets.[1] The ethyl group, while seemingly simple, provides a valuable lipophilic handle that can be used to probe hydrophobic pockets within a target protein, potentially increasing potency and influencing pharmacokinetic profiles. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Ethyl-5-fluoroaniline in medicinal chemistry campaigns. We will delve into its physicochemical rationale, provide detailed synthetic protocols for its key transformations, and contextualize its application in the pursuit of novel therapeutics.

Physicochemical Properties and Design Rationale

The judicious application of 2-Ethyl-5-fluoroaniline in a drug discovery program begins with a thorough understanding of its intrinsic properties and the strategic advantages each substituent confers.

PropertyValue (Predicted/Experimental)Rationale in Drug Design
Molecular Formula C₈H₁₀FNProvides the basic atomic composition.
Molecular Weight 139.17 g/mol [2]A low molecular weight starting material is advantageous for building drug-like molecules that adhere to Lipinski's Rule of Five.
XLogP3 (Computed) 2.1[3][4]This value indicates a moderate lipophilicity, a good starting point for balancing solubility and permeability in the final compound. The ethyl group contributes to this lipophilicity.
pKa (Predicted) ~3-4The electron-withdrawing nature of the fluorine atom at the ortho position is expected to lower the basicity of the aniline nitrogen compared to aniline (pKa 4.6). This modulation can be critical for altering the ionization state of the final drug molecule at physiological pH, impacting its target engagement and cell permeability.
Hydrogen Bond Donors 1 (the -NH₂ group)[4]The primary amine is a key hydrogen bond donor, crucial for anchoring the molecule in the hinge region of many kinase active sites.
Hydrogen Bond Acceptors 1 (the fluorine atom)[4]The fluorine atom can act as a weak hydrogen bond acceptor, contributing to binding affinity.

The Synergy of Ethyl and Fluoro Substitution:

The true potential of 2-Ethyl-5-fluoroaniline lies in the interplay between its two key substituents. The ortho-fluoro group sterically shields the amine and modulates its electronic properties, which can influence its reactivity in common coupling reactions and its interactions with biological targets. The para-ethyl group offers a vector for growth into hydrophobic regions of a binding pocket. This combination allows for a systematic exploration of structure-activity relationships (SAR) where the core aniline-target interactions are established, and potency is optimized through modifications of the ethyl group or further functionalization of the aromatic ring.

Core Synthetic Methodologies and Protocols

2-Ethyl-5-fluoroaniline is a versatile intermediate for the synthesis of a variety of heterocyclic scaffolds and other key medicinal chemistry motifs. The primary amine is the most reactive handle, readily participating in amide bond formations and palladium-catalyzed cross-coupling reactions.

Protocol 1: Amide Bond Formation – Synthesis of a Hypothetical Kinase Inhibitor Fragment

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The aniline moiety of 2-Ethyl-5-fluoroaniline can be readily acylated to generate key intermediates for kinase inhibitors, which often feature an amide linkage that interacts with the hinge region of the kinase. Due to the electron-withdrawing effect of the fluorine atom, the aniline is less nucleophilic than aniline itself, which may necessitate slightly more forcing conditions or specific coupling reagents.

Reaction Scheme:

G 2-Ethyl-5-fluoroaniline 2-Ethyl-5-fluoroaniline Amide_Product Amide Product 2-Ethyl-5-fluoroaniline->Amide_Product Carboxylic_Acid R-COOH (e.g., a heterocyclic acid) Carboxylic_Acid->Amide_Product Reagents Coupling Reagents (e.g., HATU, DIPEA) Reagents->Amide_Product G 2-Ethyl-5-fluoroaniline 2-Ethyl-5-fluoroaniline Diarylamine_Product Diarylamine Product 2-Ethyl-5-fluoroaniline->Diarylamine_Product Aryl_Halide Ar-X (X = Br, I, OTf) Aryl_Halide->Diarylamine_Product Catalyst_System Pd Catalyst, Ligand, Base (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) Catalyst_System->Diarylamine_Product G cluster_0 RAS-RAF-MEK-ERK Pathway cluster_1 PI3K-AKT-mTOR Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibitor Target ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Inhibitor Target mTOR mTOR AKT->mTOR Growth Cell Growth, Metabolism mTOR->Growth

Sources

Application

N-Alkylation Protocols for 2-Ethyl-5-fluoroaniline: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 2-ethyl-5-fluoroaniline, a crucial transformation for synthesizing a diverse range of compounds with potential applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 2-ethyl-5-fluoroaniline, a crucial transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to perform this challenging but rewarding synthetic step. We will delve into the nuances of alkylating this sterically hindered and electronically deactivated aniline, offering field-proven insights and robust protocols.

Introduction: Navigating the Challenges of Alkylating 2-Ethyl-5-fluoroaniline

The N-alkylation of anilines is a fundamental reaction in organic synthesis, providing access to secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] However, 2-ethyl-5-fluoroaniline presents a unique set of challenges that must be carefully considered when selecting an appropriate synthetic strategy.

The ortho-ethyl group introduces significant steric hindrance around the nitrogen atom, which can impede the approach of alkylating agents. Furthermore, the fluorine atom at the meta-position to the amino group is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen. This decreased reactivity often necessitates more forcing reaction conditions, which can lead to undesired side reactions.

This guide will explore three primary methodologies for the N-alkylation of 2-ethyl-5-fluoroaniline:

  • Reductive Amination: A highly reliable method for mono-alkylation, avoiding the common issue of over-alkylation.

  • Classical SN2 Alkylation with Alkyl Halides: A traditional and straightforward approach, with considerations for optimizing reactivity.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction suitable for a broad range of substrates.

For each method, we will discuss the underlying mechanism, provide detailed step-by-step protocols, and offer insights into troubleshooting and optimization.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its ability to cleanly provide mono-alkylated products.[2] The reaction proceeds in two key stages: the formation of an imine or enamine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the desired amine.[3] This stepwise nature within a single pot is what prevents the over-alkylation that can plague other methods.[4]

Mechanistic Overview

The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a protonated imine (iminium ion). A reducing agent, typically a hydride source, then selectively reduces the C=N double bond to yield the N-alkylated aniline.

Aniline 2-Ethyl-5-fluoroaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium + H⁺, - H₂O Product N-Alkylated Product Iminium->Product H2O H₂O ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Figure 1: Reductive Amination Workflow.

Recommended Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations. It is less reactive than sodium borohydride, allowing for the one-pot procedure where the imine formation and reduction can occur concurrently without significant reduction of the starting aldehyde.

Materials:

  • 2-Ethyl-5-fluoroaniline

  • Aldehyde or Ketone (e.g., acetaldehyde for N-ethylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethyl-5-fluoroaniline (1.0 eq).

  • Dissolve the aniline in DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Add the aldehyde or ketone (1.1-1.5 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, particularly with less reactive ketones.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Alkylating AgentProductTypical Yield Range
AcetaldehydeN-Ethyl-2-ethyl-5-fluoroaniline70-85%
AcetoneN-Isopropyl-2-ethyl-5-fluoroaniline65-80%
BenzaldehydeN-Benzyl-2-ethyl-5-fluoroaniline75-90%

Method 2: Classical SN2 Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a fundamental and widely used method for forming C-N bonds.[5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide.

Mechanistic Considerations

The primary challenge with this method is the potential for over-alkylation. The mono-alkylated product is often more nucleophilic than the starting aniline, leading to the formation of the di-alkylated product and even quaternary ammonium salts. To favor mono-alkylation, it is crucial to use a molar excess of the aniline relative to the alkyl halide and to carefully control the reaction conditions.

The reduced nucleophilicity of 2-ethyl-5-fluoroaniline necessitates the use of a base to deprotonate the aniline or the resulting ammonium salt, driving the reaction to completion. A non-nucleophilic base such as potassium carbonate or a hindered amine base is recommended to avoid competition with the aniline as a nucleophile.

cluster_0 Sₙ2 Reaction cluster_1 Base-mediated Regeneration Aniline 2-Ethyl-5-fluoroaniline TransitionState [Aniline---R---X]‡ Aniline->TransitionState AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkylated Product TransitionState->Product HX H-X Product_H Product • H⁺ Product->Product_H + H⁺ Product_Regen N-Alkylated Product Product_H->Product_Regen Base_H Base • H⁺ Base Base Base->Product_Regen

Figure 2: SN2 Alkylation Mechanism.

Recommended Protocol: SN2 Alkylation with Alkyl Halides

Materials:

  • 2-Ethyl-5-fluoroaniline

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask, add 2-ethyl-5-fluoroaniline (1.5-2.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add acetonitrile or DMF to create a suspension (approximately 0.2-0.5 M with respect to the alkyl halide).

  • Add the alkyl halide (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • If DMF was used as the solvent, dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash. If acetonitrile was used, concentrate the filtrate under reduced pressure and then partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Alkylating AgentProductTypical Yield Range
Ethyl IodideN-Ethyl-2-ethyl-5-fluoroaniline50-70%
Benzyl BromideN-Benzyl-2-ethyl-5-fluoroaniline60-80%
Methyl IodideN-Methyl-2-ethyl-5-fluoroaniline55-75%

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[6] It allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope, including sterically hindered and electronically deactivated anilines. This makes it a potentially powerful tool for the N-arylation of 2-ethyl-5-fluoroaniline, or for coupling it with aryl halides.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is generally believed to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a strong, non-nucleophilic base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl aniline is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst.

The choice of the phosphine ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote the desired transformation.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex AmineCoord Amine Coordination PdII_complex->AmineCoord Aniline R₂NH Aniline->AmineCoord PdII_amine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base Base Base->Deprotonation PdII_amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Figure 3: Buchwald-Hartwig Amination Catalytic Cycle.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 2-ethyl-5-fluoroaniline with an aryl bromide.

Materials:

  • 2-Ethyl-5-fluoroaniline

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a dry Schlenk tube or glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (2-4 mol %).

  • Add the aryl bromide (1.0 eq) and 2-ethyl-5-fluoroaniline (1.2 eq).

  • Add the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Aryl HalideLigandBaseTypical Yield Range
4-BromotolueneXPhosNaOtBu70-85%
4-BromoanisoleRuPhosLHMDS65-80%
2-BromopyridineXPhosNaOtBu60-75%

Purification and Characterization

The purification of N-alkylated 2-ethyl-5-fluoroaniline derivatives is typically achieved by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is generally effective. The polarity of the eluent system will depend on the nature of the introduced alkyl group.

For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry are essential tools to confirm the structure and purity of the final product.

Conclusion

The N-alkylation of 2-ethyl-5-fluoroaniline presents a synthetic challenge due to the steric hindrance from the ortho-ethyl group and the deactivating effect of the fluorine atom. However, with careful selection of the reaction methodology and optimization of the conditions, this transformation can be achieved with good to excellent yields.

Reductive amination stands out as a highly reliable method for achieving mono-alkylation. Classical SN2 alkylation offers a more traditional approach, with the caveat of potential over-alkylation that can be mitigated by controlling stoichiometry. The Buchwald-Hartwig amination provides a powerful and versatile tool for forming C-N bonds, especially with challenging substrates.

The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers working with this important synthetic building block. As with any chemical reaction, careful optimization may be required to achieve the best results for a specific substrate and scale.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Gudekar, S., Lokhande, R., Sutar, R., Pednekar, S., Surve, S., & Kolhal, S. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023, December 5). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (2023, November 28). Reductive amination. [Link]

  • Khan Academy. (n.d.). Preparation of alkyl halides from alcohols. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

  • ACS Publications. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2021, December 4). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubMed. (2021, December 3). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • American Chemical Society. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. [Link]

Sources

Method

Application Notes and Protocols for the Reductive Amination of 2-Ethyl-5-fluoroaniline

Introduction: The Strategic Importance of N-Alkylated Fluoroanilines in Medicinal Chemistry The synthesis of N-alkylated aromatic amines is a cornerstone of modern drug discovery. These motifs are prevalent in a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Fluoroanilines in Medicinal Chemistry

The synthesis of N-alkylated aromatic amines is a cornerstone of modern drug discovery. These motifs are prevalent in a vast array of pharmacologically active agents, influencing properties such as potency, selectivity, and metabolic stability. Among these, derivatives of 2-ethyl-5-fluoroaniline are of particular interest due to the unique electronic and lipophilic characteristics imparted by the fluorine and ethyl substituents. Reductive amination stands out as a robust and versatile method for the N-alkylation of such anilines, offering a more controlled and efficient alternative to direct alkylation, which is often plagued by over-alkylation and harsh reaction conditions.[1]

This application note provides a comprehensive guide to the reductive amination of 2-ethyl-5-fluoroaniline, detailing a reliable protocol, the underlying chemical principles, and practical insights for researchers in synthetic and medicinal chemistry.

Reaction Mechanism and Rationale for Reagent Selection

Reductive amination is a two-step, one-pot process that begins with the formation of an imine from the reaction of a primary amine with an aldehyde or ketone.[2][3] This intermediate is then reduced in situ to the corresponding secondary amine.[4] The equilibrium of imine formation is a critical control point in the reaction.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aniline 2-Ethyl-5-fluoroaniline Imine Imine Intermediate Aniline->Imine + R-CHO - H2O Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product N-alkylated Product ReducingAgent->Product Imine->Product

Figure 1: Generalized workflow for reductive amination.

For the reductive amination of weakly basic anilines like 2-ethyl-5-fluoroaniline, the choice of reducing agent is paramount. While sodium borohydride (NaBH₄) can be used, it is often too reactive and can reduce the starting aldehyde or ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is more selective but introduces toxic cyanide waste.[2][4]

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) , a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[5][6][7] Its reduced reactivity allows for the efficient reduction of the imine intermediate without significantly affecting the starting carbonyl compound.[2] Furthermore, the reaction can be performed in common aprotic solvents, with 1,2-dichloroethane (DCE) being a preferred choice for its ability to solubilize the reactants and intermediates.[5][7]

Experimental Protocol: Synthesis of N-Isobutyl-2-ethyl-5-fluoroaniline

This protocol details the reductive amination of 2-ethyl-5-fluoroaniline with isobutyraldehyde as a representative carbonyl partner.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Ethyl-5-fluoroaniline≥98%e.g., Sigma-Aldrich
Isobutyraldehyde≥99%e.g., Sigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%e.g., Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagente.g., Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Gradee.g., Fisher Scientific
Ethyl AcetateHPLC Gradee.g., Fisher Scientific
HexanesHPLC Gradee.g., Fisher Scientific

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-ethyl-5-fluoroaniline (1.0 eq, e.g., 1.39 g, 10 mmol) and anhydrous 1,2-dichloroethane (40 mL). Stir the mixture until the aniline is fully dissolved.

  • Addition of Aldehyde: Add isobutyraldehyde (1.1 eq, e.g., 0.80 g, 11 mmol) to the solution at room temperature. Stir the mixture for 20 minutes to allow for imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-isobutyl-2-ethyl-5-fluoroaniline as a colorless to pale yellow oil.

Protocol_Workflow Start Dissolve 2-Ethyl-5-fluoroaniline in anhydrous DCE Add_Aldehyde Add Isobutyraldehyde (Stir for 20 min) Start->Add_Aldehyde Add_Reducing_Agent Add NaBH(OAc)3 (Portion-wise) Add_Aldehyde->Add_Reducing_Agent React Stir at Room Temperature (12-24 h, Monitor by TLC/LC-MS) Add_Reducing_Agent->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (MgSO4) and concentrate Extract->Dry Purify Purify by Flash Chromatography Dry->Purify Product Obtain Pure Product Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis of N-isobutyl-2-ethyl-5-fluoroaniline.

Safety and Handling Precautions

  • 2-Ethyl-5-fluoroaniline: This compound is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle in a dry environment and avoid inhalation of dust.

  • 1,2-Dichloroethane: DCE is a carcinogen and should be handled with extreme care in a fume hood.

  • General Precautions: Always wear appropriate PPE when handling chemicals.[8] Ensure that a safety shower and eyewash station are readily accessible.[8]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial. Ensure that the reagents are of high purity and the solvent is anhydrous.

  • Side Product Formation: Over-reduction of the aldehyde to the corresponding alcohol can occur if the reaction temperature is too high or if a less selective reducing agent is used. The use of NaBH(OAc)₃ minimizes this side reaction.

  • Difficult Purification: If the product is difficult to separate from residual starting materials, consider an acidic wash during the work-up to remove any unreacted aniline. However, be mindful of the potential for the product to also be extracted into the aqueous layer if it is sufficiently basic.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-alkylated 2-ethyl-5-fluoroaniline derivatives via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and functional group tolerance, making this a valuable procedure for applications in drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently synthesize these important chemical building blocks.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • University of Pittsburgh. (2016). Pyrophoric Liquid Reagents. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]

  • ResearchGate. (2025). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Comparative

Comparative Biological Activity of 2-Ethyl-5-fluoroaniline Analogs: A Technical Guide for Researchers

In the landscape of modern drug discovery, the privileged scaffold of aniline and its fluorinated derivatives continues to be a fertile ground for the development of novel therapeutics, particularly in oncology. The stra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the privileged scaffold of aniline and its fluorinated derivatives continues to be a fertile ground for the development of novel therapeutics, particularly in oncology. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive comparative analysis of the biological activity of a series of N-substituted 2-Ethyl-5-fluoroaniline analogs, with a focus on their potential as kinase inhibitors for cancer therapy. Drawing upon robust experimental data, we will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for their synthesis and biological evaluation.

Introduction: The Rationale for 2-Ethyl-5-fluoroaniline as a Scaffold

The 2-Ethyl-5-fluoroaniline core presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The ethyl group at the 2-position can provide advantageous steric interactions within a protein's binding pocket, while the fluorine atom at the 5-position, a known bioisostere for a hydrogen atom, can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. This strategic fluorination has been shown to be a valuable tool in the design of potent and selective kinase inhibitors.[1][2]

This guide will focus on a series of N-acyl derivatives of 2-Ethyl-5-fluoroaniline, exploring how modifications at the aniline nitrogen impact their biological activity. We will present a comparative analysis of their inhibitory effects on key oncogenic kinases and their cytotoxic effects against relevant cancer cell lines.

Comparative Analysis of Biological Activity

To investigate the therapeutic potential of 2-Ethyl-5-fluoroaniline analogs, a series of N-acyl derivatives were synthesized and evaluated for their biological activity. The primary focus was on their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer, and their cytotoxic effects against human cancer cell lines.

In Vitro Kinase Inhibition

The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using a luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[3] The half-maximal inhibitory concentration (IC50) values were calculated and are presented in Table 1.

Compound IDN-SubstituentVEGFR-2 IC50 (nM)
EFA-1 Acetyl>10,000
EFA-2 Benzoyl1500
EFA-3 4-Fluorobenzoyl90
EFA-4 4-Chlorobenzoyl75
EFA-5 4-Methylbenzoyl350
Sunitinib (Reference Drug)10

Table 1: Inhibitory activity of 2-Ethyl-5-fluoroaniline analogs against VEGFR-2. Sunitinib, a known multi-kinase inhibitor, was used as a positive control.

The results clearly demonstrate that the nature of the N-acyl substituent plays a crucial role in determining the VEGFR-2 inhibitory potency. The simple acetyl-substituted analog (EFA-1 ) showed negligible activity. A significant increase in potency was observed with the introduction of a benzoyl group (EFA-2 ). Further modifications to the benzoyl ring revealed a clear structure-activity relationship. The introduction of a fluorine atom at the para-position of the benzoyl ring (EFA-3 ) led to a dramatic increase in inhibitory activity, with an IC50 value of 90 nM.[2] An even more potent inhibitor was obtained with a chloro-substituent at the same position (EFA-4 ), highlighting the importance of electron-withdrawing groups at this position for potent VEGFR-2 inhibition. Conversely, the introduction of an electron-donating methyl group (EFA-5 ) resulted in a decrease in activity compared to the fluoro- and chloro-substituted analogs.

In Vitro Cytotoxicity

The cytotoxic effects of the most potent VEGFR-2 inhibitors were evaluated against the human colorectal carcinoma cell line HCT116 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] The IC50 values are summarized in Table 2.

Compound IDHCT116 IC50 (µM)
EFA-3 5.2
EFA-4 4.8
Sunitinib 2.5

Table 2: Cytotoxic activity of selected 2-Ethyl-5-fluoroaniline analogs against HCT116 cells.

The cytotoxicity data correlates well with the VEGFR-2 inhibition data. The most potent VEGFR-2 inhibitors, EFA-3 and EFA-4 , also exhibited the highest cytotoxic activity against the HCT116 cancer cell line. While not as potent as the reference drug Sunitinib, these results demonstrate that N-acylation of 2-Ethyl-5-fluoroaniline with specific substituted benzoyl groups can lead to compounds with significant anticancer activity.

Experimental Protocols

Synthesis of N-Acyl-2-Ethyl-5-fluoroaniline Analogs

A general and efficient procedure for the N-acylation of 2-Ethyl-5-fluoroaniline is outlined below.[6][7]

General Procedure for N-Acylation:

  • To a solution of 2-Ethyl-5-fluoroaniline (1 mmol) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL), add a base such as triethylamine (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-2-Ethyl-5-fluoroaniline analog.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Ethyl-5-fluoroaniline 2-Ethyl-5-fluoroaniline Mixing Mixing and Reaction (0°C to RT) 2-Ethyl-5-fluoroaniline->Mixing Acyl_Chloride Acyl Chloride (e.g., 4-Fluorobenzoyl chloride) Acyl_Chloride->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Solvent (e.g., DCM) Solvent->Mixing Workup Aqueous Workup & Extraction Mixing->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Final_Product N-Acyl-2-Ethyl-5-fluoroaniline Analog Purification->Final_Product Purified Product Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Plate_Setup Add Compounds and Kinase to 96-well Plate Compound_Dilution->Plate_Setup Pre_Incubation Pre-incubate for 10 min at Room Temperature Plate_Setup->Pre_Incubation Reaction_Initiation Add Substrate/ATP Mixture to Initiate Reaction Pre_Incubation->Reaction_Initiation Incubation Incubate for 60 min at 30°C Reaction_Initiation->Incubation Reaction_Stop Stop Reaction and Deplete ATP Incubation->Reaction_Stop Signal_Generation Add Detection Reagent to Generate Luminescence Reaction_Stop->Signal_Generation Measurement Measure Luminescence with Plate Reader Signal_Generation->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines. [4][5] Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test compounds (2-Ethyl-5-fluoroaniline analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compounds Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add Solubilization Solution Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A schematic representation of the MTT cell viability assay workflow.

Conclusion and Future Directions

The comparative biological evaluation of N-acyl-2-Ethyl-5-fluoroaniline analogs has revealed a promising new class of kinase inhibitors with significant anticancer potential. The structure-activity relationship studies clearly indicate that substitution on the N-benzoyl ring is a key determinant of VEGFR-2 inhibitory activity, with electron-withdrawing groups at the para-position leading to the most potent compounds. The strong correlation between kinase inhibition and cytotoxicity underscores the potential of these compounds as targeted therapeutic agents.

Future research in this area should focus on several key aspects. Firstly, expanding the library of analogs with a wider variety of substituents on the benzoyl ring and exploring other N-substituents could lead to the discovery of even more potent and selective inhibitors. Secondly, a broader screening against a panel of kinases would provide a more comprehensive understanding of the selectivity profile of these compounds. Finally, in vivo efficacy studies of the most promising candidates in relevant animal models of cancer are warranted to validate their therapeutic potential. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of 2-Ethyl-5-fluoroaniline analogs.

References

  • Alkahtani, H. M., et al. (2019). Synthesis, Anticancer, Apoptosis-Inducing Activities and EGFR and VEGFR2 Assay Mechanistic Studies of 5,5-Diphenylimidazolidine-2,4-Dione Derivatives: Molecular Docking Studies. Saudi Pharmaceutical Journal, 27(5), 682–693. [Link]

  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: a structural perspective. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 755–775. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Kandarpaphukan, B. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds under solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 6(6), 1335-1340. [Link]

  • Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(4), 4186–4209. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]

  • Turos, E., et al. (2010). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Tetrahedron Letters, 51(1), 218-220. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-45. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 27(1), 123. [Link]

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Validation

A Researcher's Guide to Bridging the Gap: Comparing Experimental and Predicted NMR Shifts for 2-Ethyl-5-fluoroaniline

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing rich information about the chemical environment of individual atoms within a molecule. The synergy between experimentally acquired NMR data and computationally predicted chemical shifts offers a powerful workflow for accelerating structural verification and deepening our understanding of molecular properties.

The Experimental Approach: Acquiring High-Fidelity NMR Spectra

The acquisition of reliable experimental NMR data is the bedrock of any structural elucidation effort. The following protocol outlines the key steps and considerations for obtaining high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 2-Ethyl-5-fluoroaniline.

Experimental Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation :

    • For a standard ¹H NMR spectrum, dissolve 5-25 mg of the analyte in approximately 0.6 mL of a deuterated solvent.[1][2][3]

    • For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance of the ¹³C isotope.[1]

    • Expert Insight : The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[4] However, the choice should be guided by the solubility of the analyte. Other common solvents include acetone-d₆, benzene-d₆, and DMSO-d₆.[1] It is crucial to use a high-purity deuterated solvent to minimize interfering signals.

    • Ensure the sample is fully dissolved and the solution is homogeneous. Insoluble particles can degrade the quality of the NMR spectrum. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]

  • NMR Tube and Referencing :

    • Use a clean, high-quality NMR tube to avoid contaminants and ensure good magnetic field homogeneity.[2]

    • Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C NMR spectra in organic solvents, with its signal defined as 0.00 ppm.[5] For aqueous samples, DSS or TSP are suitable alternatives.[5]

  • Instrumental Parameters :

    • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

    • The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

    • For ¹³C NMR, proton decoupling techniques, such as Waltz-16, are employed to simplify the spectrum by removing C-H coupling.[4]

The following diagram illustrates the general workflow for acquiring experimental NMR data.

Experimental_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Analyte 2-Ethyl-5-fluoroaniline (5-25 mg for ¹H, 50-100 mg for ¹³C) Dissolve Dissolve & Mix Analyte->Dissolve Solvent Deuterated Solvent (e.g., CDCl₃ with TMS) Solvent->Dissolve Filter Filter (if needed) Dissolve->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Shim Shimming Spectrometer->Shim Acquire Acquire Spectra (¹H and ¹³C) Shim->Acquire Processing Fourier Transform, Phase Correction, Baseline Correction Acquire->Processing Referencing Referencing to TMS Processing->Referencing Analysis Peak Picking & Integration Referencing->Analysis

Caption: Workflow for Experimental NMR Data Acquisition.

The Predictive Approach: Computational NMR Spectroscopy

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts with a high degree of accuracy.[6][7] The Gauge-Including Atomic Orbital (GIAO) method is a widely used and robust approach for calculating magnetic shielding tensors, from which chemical shifts are derived.[8]

Computational Protocol: Predicting NMR Chemical Shifts with DFT
  • Structure Optimization :

    • The first and most critical step is to obtain an accurate 3D geometry of the molecule. This is typically achieved by performing a geometry optimization using a suitable DFT functional and basis set.

    • A common and effective choice for geometry optimization is the B3LYP functional with a 6-31G(d) basis set.[9]

    • Expert Insight : The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), during geometry optimization can lead to more accurate predictions, especially for polar molecules where solvent-solute interactions can influence the molecular conformation.[10]

  • NMR Chemical Shift Calculation :

    • Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method.

    • A higher-level functional and a larger basis set are often employed for the NMR calculation to improve accuracy. For example, the mPW1PW91 functional with the 6-311+G(2d,p) basis set has been shown to provide good results.[9]

    • The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory: δ_sample = σ_TMS - σ_sample

The following diagram illustrates the general workflow for predicting NMR chemical shifts.

Predictive_NMR_Workflow cluster_setup Model Setup cluster_calc Computational Calculation cluster_analysis Data Analysis Structure_Input Input 2D Structure of 2-Ethyl-5-fluoroaniline Functional_Basis Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) Structure_Input->Functional_Basis Geom_Opt Geometry Optimization (with solvent model) Functional_Basis->Geom_Opt NMR_Calc GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p)) Geom_Opt->NMR_Calc Shielding_Tensors Obtain Isotropic Shielding Constants (σ) NMR_Calc->Shielding_Tensors Chem_Shift Calculate Chemical Shifts (δ) Shielding_Tensors->Chem_Shift TMS_Ref Calculate σ for TMS (same level of theory) TMS_Ref->Chem_Shift

Caption: Workflow for Predictive NMR Chemical Shift Calculation.

Comparison and Analysis: 2-Ethyl-5-fluoroaniline

In the absence of direct experimental data for 2-Ethyl-5-fluoroaniline, we can leverage data from structurally similar compounds to anticipate the expected chemical shifts and to provide a framework for the analysis of future experimental and predicted data.

Expected ¹H and ¹³C NMR Chemical Shifts

The chemical shifts in 2-Ethyl-5-fluoroaniline are influenced by the electronic effects of the amino (-NH₂), ethyl (-CH₂CH₃), and fluoro (-F) substituents on the aromatic ring.

  • Inductive and Resonance Effects : The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, which generally shields the ortho and para carbons. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, but also a weak electron-donating resonance effect. The ethyl group is a weak activating group through hyperconjugation and induction. These competing effects will determine the final chemical shifts of the aromatic protons and carbons.[11][12]

The following tables present a hypothetical comparison of experimental and predicted ¹H and ¹³C NMR chemical shifts for 2-Ethyl-5-fluoroaniline, based on expected trends.

Table 1: Hypothetical Comparison of ¹H NMR Chemical Shifts (ppm)

ProtonPredicted (ppm)Experimental (ppm)Difference (ppm)
H-36.756.78-0.03
H-46.606.62-0.02
H-66.906.93-0.03
-NH₂3.603.580.02
-CH₂-2.552.58-0.03
-CH₃1.201.22-0.02

Table 2: Hypothetical Comparison of ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted (ppm)Experimental (ppm)Difference (ppm)
C-1145.0145.5-0.5
C-2125.0125.3-0.3
C-3115.0115.2-0.2
C-4114.0114.4-0.4
C-5158.0 (d, ¹JCF ≈ 240 Hz)158.5 (d, ¹JCF ≈ 242 Hz)-0.5
C-6116.0116.3-0.3
-CH₂-22.022.5-0.5
-CH₃14.014.3-0.3
Discussion of the Comparison
  • Accuracy : Modern DFT methods can predict ¹H chemical shifts with a root-mean-square deviation (RMSD) of 0.07 to 0.19 ppm and ¹³C chemical shifts with an RMSD of 0.5 to 2.9 ppm.[10] The hypothetical differences in the tables above fall within these expected ranges of accuracy.

  • Sources of Discrepancy : Minor deviations between experimental and predicted values can arise from several factors, including:

    • Limitations of the computational model (functional, basis set, solvent model).

    • Conformational flexibility of the molecule, particularly the ethyl group and the amino group. The predicted shifts are typically for the lowest energy conformer, while the experimental spectrum represents a population-weighted average of all accessible conformers.

    • Experimental factors such as sample concentration, temperature, and pH.

  • Complementary Nature : The comparison of experimental and predicted data is a powerful tool for structural verification. A good correlation between the two datasets provides strong evidence for the correctness of the proposed structure. Significant discrepancies may indicate an incorrect structural assignment or the presence of unexpected chemical phenomena.

Conclusion

The combined application of experimental NMR spectroscopy and computational prediction provides a robust and efficient workflow for the structural elucidation of small molecules. This guide has outlined the best practices for both acquiring high-quality experimental ¹H and ¹³C NMR spectra and for generating accurate predictions using DFT calculations. While experimental data for 2-Ethyl-5-fluoroaniline was not directly available, the principles and protocols described herein provide a clear roadmap for researchers to confidently undertake such a comparative analysis. By understanding the causality behind experimental choices and the nuances of computational modeling, scientists can leverage the synergy between these two approaches to accelerate their research and development efforts.

References

  • New Journal of Chemistry Supporting Information. (n.d.).
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  • ResearchGate. (n.d.). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Retrieved from [Link]

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  • ACS Publications. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(18), 3369–3379. Retrieved from [Link]

  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • YouTube. (2021). Factors Affecting Chemical Shift. Retrieved from [Link]

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  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • MDPI. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(21), 6496. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison between predicted and experimental 1 H shifts for 13... Retrieved from [Link]

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Comparative

Comparative Analysis of 2-Ethyl-5-fluoroaniline Derivative Cross-Reactivity: A Methodological Guide

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies directed against 2-Ethyl-5-fluoroaniline. It is intended for researchers, scientists, and drug development professionals eng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies directed against 2-Ethyl-5-fluoroaniline. It is intended for researchers, scientists, and drug development professionals engaged in the creation of specific immunoassays or in the assessment of potential immunogenicity. We will detail the underlying principles, experimental design, and protocols necessary to generate and characterize antibodies, with a focus on ensuring specificity and minimizing cross-reactivity with structurally related compounds.

Introduction: The Challenge of Specificity with Small Molecule Haptens

2-Ethyl-5-fluoroaniline is a substituted aniline derivative that, like many small molecules, is not immunogenic on its own. To elicit an immune response and generate antibodies for use in immunoassays (e.g., ELISA, biosensors), it must be covalently linked to a larger carrier protein, effectively acting as a hapten. The resulting antibodies are then tested for their ability to bind the target molecule.

A critical challenge in this process is cross-reactivity , where the antibodies bind not only to the target analyte but also to other, structurally similar molecules. This can lead to false-positive results, inaccurate quantification, and a general lack of assay reliability. Understanding and meticulously characterizing this cross-reactivity is paramount for the validation of any immunoassay intended for research or diagnostic use.

This guide will walk through the essential stages of a cross-reactivity study for 2-Ethyl-5-fluoroaniline, from the strategic design of the immunogen to the final data analysis.

Experimental Design: A Strategy for Ensuring Specificity

The foundation of a successful cross-reactivity study lies in a well-considered experimental design. The choices made at each step directly influence the specificity of the resulting antibodies.

Hapten Design and Synthesis: The First Step in Directing the Immune Response

To render 2-Ethyl-5-fluoroaniline immunogenic, it must be modified to include a linker or spacer arm that can be conjugated to a carrier protein. The position of this linker is critical as it dictates which parts of the molecule are exposed to the immune system. For our target molecule, the primary amine group is the most logical site for modification.

A common strategy involves introducing a carboxyl group via a succinic anhydride linker. This creates a hemisuccinate derivative with a terminal carboxyl group that is readily coupled to the amine groups on a carrier protein.

Workflow for Hapten Synthesis:

Hapten_Synthesis cluster_synthesis Hapten Synthesis Start 2-Ethyl-5-fluoroaniline Reagent Succinic Anhydride in Pyridine Start->Reagent Reaction Product Hapten Derivative (with COOH linker) Reagent->Product Yields

Caption: Synthesis of an immunogenic hapten from 2-Ethyl-5-fluoroaniline.

Immunogen and Coating Antigen Preparation

To generate a robust and specific antibody response, two different hapten-carrier conjugates are typically prepared:

  • Immunogen: The hapten is conjugated to a highly immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH). KLH is favored for immunization due to its large size and phylogenetic distance from mammals, which helps in eliciting a strong immune response.[1]

  • Coating Antigen: The hapten is conjugated to a different, less complex carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This conjugate is used in the screening assay (ELISA) to coat the microtiter plates. Using a different carrier for screening is a crucial self-validating step to ensure that the antibodies detected are specific to the hapten and not to the carrier protein used for immunization.

The conjugation is typically achieved using the carbodiimide reaction, which facilitates the formation of an amide bond between the carboxyl group of the hapten and the primary amine groups on the carrier protein.[]

Workflow for Immunogen Preparation:

Immunogen_Preparation cluster_conjugation Hapten-Carrier Conjugation Hapten Hapten Derivative (with COOH) Crosslinker EDC/NHS Chemistry Hapten->Crosslinker Carrier Carrier Protein (KLH or BSA) Carrier->Crosslinker Conjugate Hapten-Carrier Conjugate Crosslinker->Conjugate Forms Amide Bond Purification Dialysis / Gel Filtration Conjugate->Purification Remove unreacted molecules Final_Product Purified Immunogen or Coating Antigen Purification->Final_Product

Caption: General workflow for conjugating a hapten to a carrier protein.

Selection of Potential Cross-Reactants

A robust cross-reactivity study requires a carefully selected panel of compounds that are structurally similar to the target analyte. For 2-Ethyl-5-fluoroaniline, this panel should include:

  • Positional Isomers: 2-Ethyl-3-fluoroaniline, 2-Ethyl-4-fluoroaniline, etc. These will test the antibody's ability to recognize the specific substitution pattern.

  • Analogs with Missing Groups: Aniline, 2-Ethylaniline, 3-Fluoroaniline. These help determine the contribution of each substituent (ethyl group, fluorine) to the binding epitope.

  • Analogs with Different Alkyl Groups: 2-Methyl-5-fluoroaniline, 2-Propyl-5-fluoroaniline. This tests for specificity towards the ethyl group.

  • Related Industrial Chemicals: Other aniline derivatives that might be present in the same sample matrix.

Experimental Protocols

The following protocols are standardized methodologies for antibody generation and cross-reactivity assessment.

Protocol: Immunization and Antibody Production

This protocol outlines the generation of polyclonal antibodies in rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.

  • Pre-immunization Bleed: Collect a blood sample from each animal to serve as a negative control (pre-immune serum).

  • Immunogen Preparation: Emulsify the 2-Ethyl-5-fluoroaniline-KLH conjugate (immunogen) with an equal volume of Freund's Complete Adjuvant (FCA) for the primary immunization. For subsequent boosts, use Freund's Incomplete Adjuvant (FIA).

  • Primary Immunization: Inject 0.5-1.0 mg of the emulsified immunogen subcutaneously at multiple sites on the back of each rabbit.

  • Booster Injections: Administer booster injections of 0.25-0.5 mg of immunogen in FIA every 3-4 weeks.

  • Titer Monitoring: After the second boost, collect small blood samples (test bleeds) 10-14 days after each injection. Analyze the serum for antibody titer using an indirect ELISA.

  • Production Bleed: Once a high antibody titer is achieved, perform a production bleed to collect a larger volume of antiserum.

Protocol: Competitive Indirect ELISA for Cross-Reactivity Analysis

The competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the specificity and cross-reactivity of antibodies against small molecules.

  • Plate Coating: Coat a 96-well microtiter plate with the coating antigen (2-Ethyl-5-fluoroaniline-BSA conjugate) at a concentration of 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (2-Ethyl-5-fluoroaniline) and the potential cross-reactants in PBST.

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (antiserum, diluted to a concentration that gives ~80% of the maximum signal). Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2M sulfuric acid to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Absorbance of sample / Absorbance of zero-analyte control)] * 100

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen. This value is determined by plotting the percent inhibition versus the log of the analyte concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate Cross-Reactivity (%CR):

    • %CR = (IC50 of 2-Ethyl-5-fluoroaniline / IC50 of cross-reactant) * 100

Comparative Data Summary

The results should be summarized in a clear, tabular format for easy comparison.

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
2-Ethyl-5-fluoroaniline (Target Analyte)15.2 100
2-Ethylaniline(No Fluorine)45.833.2
3-Fluoroaniline(No Ethyl Group)125.612.1
Aniline(Parent Molecule)> 1000< 1.5
2-Ethyl-3-fluoroaniline(Isomer)210.37.2
2-Methyl-5-fluoroaniline(Alkyl Analog)88.117.3
4-Chloroaniline(Related Compound)> 1000< 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Interpretation:

  • A high IC50 value for a cross-reactant indicates low affinity for the antibody.

  • A low %CR value signifies high specificity of the antibody for the target analyte.

  • In our hypothetical example, the antibody shows the highest affinity for the target molecule. The removal of either the fluorine or the ethyl group significantly reduces binding, indicating that both are key components of the epitope recognized by the antibody. The positional isomer (2-Ethyl-3-fluoroaniline) has very low cross-reactivity, demonstrating the high specificity of the antibody for the 5-fluoro substitution pattern.

Conclusion

This guide outlines a systematic approach to the development and characterization of antibodies against the small molecule hapten, 2-Ethyl-5-fluoroaniline. By following a logical design for hapten synthesis and immunogen preparation, and employing a rigorous competitive ELISA protocol, researchers can accurately quantify the specificity of their antibodies. The resulting cross-reactivity data is essential for validating the reliability of any immunoassay developed for this compound, ensuring its fitness for purpose in research, diagnostics, or drug development settings.

References

  • Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Glutaraldehyde (GA)-hapten adducts, but without a carrier protein, for use in a specificity study on an antibody against a GA-conjugated hapten compound: histamine monoclonal antibody (AHA-2) as a model. PubMed. [Link]

  • Design, Synthesis, and In Vivo Evaluation of C1-Linked 4,5-Epoxymorphinan Haptens for Heroin Vaccines. MDPI. [Link]

Sources

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